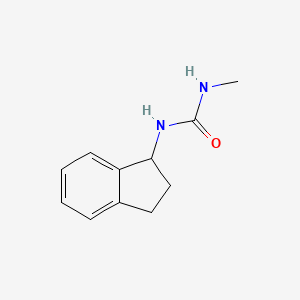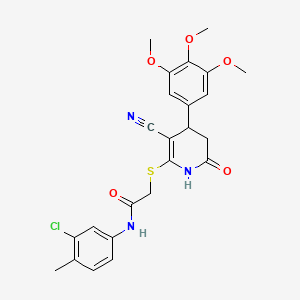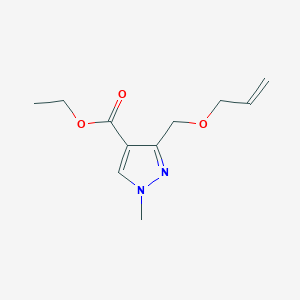![molecular formula C20H15BrF3N3O2S B2958740 2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide CAS No. 1029989-18-1](/img/structure/B2958740.png)
2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a trifluoromethylphenyl group, a thiazole group, and an isoindole dione group. Trifluoromethylphenyl compounds are known to be important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethylphenyl group contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Trifluoromethylphenyl compounds are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
ERK1/2 Inhibitors in Cancer Research
- A study by Li et al. (2009) focused on analogs of a compound similar to 2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, specifically targeting ERK1/2 inhibition in human leukemia cells. They found that modifications on the phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis (Li et al., 2009).
Chemical Synthesis and Structural Studies
- Badr et al. (1981) described the synthesis of oxazolidines and thiazolidines, which are structurally related to the compound . They explored the transformation of these compounds into oxazoles and thiazoles, providing a foundational understanding of the chemical properties and synthesis pathways of these classes of compounds (Badr et al., 1981).
Antioxidant and Anticancer Activities
- A study by Tumosienė et al. (2020) synthesized novel derivatives of a similar compound and tested their antioxidant and anticancer activities. They found that certain derivatives had significantly higher antioxidant activity than ascorbic acid and displayed cytotoxicity against human cancer cell lines (Tumosienė et al., 2020).
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives
- Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound . This study provides insights into the synthesis process and potential applications of these derivatives (Tan et al., 2016).
Direcciones Futuras
The future directions for research on this compound would likely depend on its specific properties and potential applications. Trifluoromethylphenyl compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds , so this could be a potential area of interest.
Propiedades
IUPAC Name |
2-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S.BrH/c21-20(22,23)12-4-3-5-13(10-12)24-19-25-14(11-29-19)8-9-26-17(27)15-6-1-2-7-16(15)18(26)28;/h1-7,10-11H,8-9H2,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJKAECZRBIVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2958663.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2958667.png)


![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)


![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)
![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide](/img/structure/B2958680.png)